molecular formula C13H10N2O4S B250359 N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No. B250359
M. Wt: 290.3 g/mol
InChI Key: GQJWKQIILWYXOF-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been found to have potential applications in scientific research.

Mechanism of Action

N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide exerts its inhibitory effects by binding to the substrate-binding site of its target proteins, thereby preventing their interaction with their respective partners. This results in the disruption of various cellular processes that are regulated by these protein-protein interactions.
Biochemical and Physiological Effects:
N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has also been found to inhibit angiogenesis and tumor growth in various animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays to study protein-protein interactions. It has also been found to have high selectivity and potency, making it a useful tool for studying specific protein-protein interactions. However, N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has some limitations for lab experiments, such as its relatively short half-life and potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential applications in the treatment of cancer and other diseases. Additionally, the development of more potent and selective inhibitors based on the structure of N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide may also be a future direction for research in this area.
In conclusion, N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a small molecule inhibitor that has potential applications in scientific research, particularly in the study of protein-protein interactions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can be synthesized using a multistep procedure that involves the reaction of 2-aminothiazolidin-4-one with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with N-(2-aminoethyl)glycine to yield N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been found to have potential applications in scientific research, particularly in the study of protein-protein interactions. It has been shown to inhibit the interaction between the E3 ubiquitin ligase Siah1 and its substrate, which is involved in the regulation of various cellular processes such as apoptosis and cell cycle progression. N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has also been found to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the regulation of genes related to angiogenesis and tumor growth.

properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.3 g/mol

IUPAC Name

N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H10N2O4S/c1-7(16)14-13-15-12(17)11(20-13)5-8-2-3-9-10(4-8)19-6-18-9/h2-5H,6H2,1H3,(H,14,15,16,17)/b11-5+

InChI Key

GQJWKQIILWYXOF-VZUCSPMQSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1

SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1

Origin of Product

United States

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